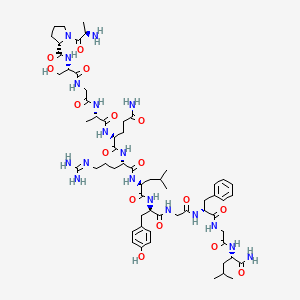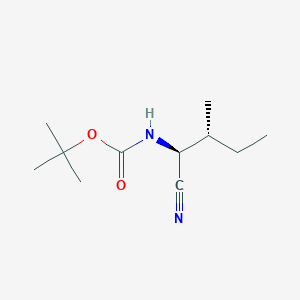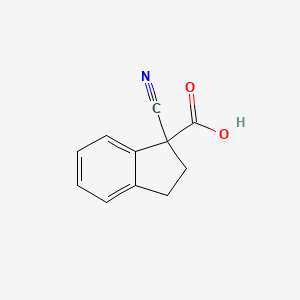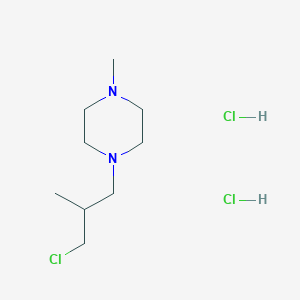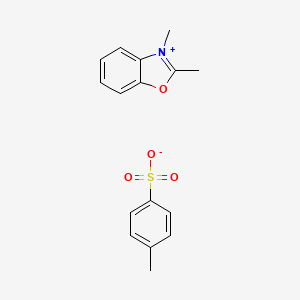
Chlorpheniramine-d6 Maleate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorpheniramine-d6 (maleate) is a deuterated form of chlorpheniramine maleate, which is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold. The deuterated form is often used as an internal standard in mass spectrometry for the quantification of chlorpheniramine due to its similar chemical properties but distinct mass .
Mechanism of Action
Target of Action
Chlorpheniramine-d6 Maleate Salt, also known as Chlorpheniramine, primarily targets the Histamine H1 Receptor . This receptor plays a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .
Mode of Action
Chlorpheniramine acts as an antagonist to the Histamine H1 Receptor . It competes with histamine for binding sites on the receptor, thereby blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by Chlorpheniramine is the histamine signaling pathway . By blocking the Histamine H1 Receptor, Chlorpheniramine disrupts histamine signaling, reducing itching, vasodilation, and capillary leakage, leading to less redness and edema .
Pharmacokinetics
Chlorpheniramine exhibits extensive gut first-pass metabolism, with an absolute bioavailability from oral solution reported to be between 34% and 59% . The mean time to maximum concentration (Tmax) is approximately 2.5 hours . The terminal half-life (t1/2) of Chlorpheniramine is long, ranging from 19 to 43 hours
Result of Action
The molecular and cellular effects of Chlorpheniramine’s action include interference with viral adsorption, replication, and direct inactivation of the virus . On a symptomatic level, the blockade of histamine receptors by Chlorpheniramine leads to a reduction in allergy symptoms such as itching, redness, and swelling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorpheniramine. For instance, the drug’s absorption and bioavailability can be affected by factors such as the patient’s age, health status, and the presence of other medications . Furthermore, as a stable isotope-labeled compound, this compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .
Biochemical Analysis
Biochemical Properties
Chlorpheniramine-d6 Maleate Salt interacts with histamine H1 receptors . Histamine is a biochemical substance that causes inflammation and allergic reactions. By binding to these receptors, this compound blocks the action of histamine, providing relief from allergic symptoms .
Cellular Effects
This compound, by virtue of its antihistaminic properties, can influence various cellular processes. It can affect cell signaling pathways related to histamine. For instance, it can inhibit the histamine-induced spasms in isolated guinea pig ileum . It also protects against intravenous histamine-induced death in guinea pigs .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the histamine H1 receptor . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study, it was shown that a single oral administration of Chlorpheniramine protected 50% of the guinea pigs in a test for antihistaminic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in dogs, Chlorpheniramine causes drowsiness and can be used as a mild tranquilizer . At doses higher than the recommended dose, human patients complain of dry mouth and experience difficulty with urination .
Metabolic Pathways
This compound is involved in metabolic pathways that involve the enzyme CYP 2D6 . N-Dealkylation is a major metabolic pathway and didesmethylchlorpheniramine is the major metabolite in urine of dog and rats .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After intravenous dosing, the drug was eliminated rapidly in the equine, swine, ovine, and canine species . The mean distribution phase half-life was 12.5 min, and the mean apparent volume of distribution, V dβ, was 525% of the body weight in four dogs with normal hematocrits .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with histamine H1 receptors, which are located on the cell surface .
Preparation Methods
The preparation of chlorpheniramine-d6 (maleate) involves several synthetic steps. One method includes reacting chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile. This crude product is then reacted with the ethyl acetate solution of hydrogen chloride to obtain 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile hydrochloride precipitate . Another method involves using p-chlorobenzonitrile and 2-bromopyridine as raw materials, generating an intermediate under the action of sodium amide, followed by further reactions to obtain chlorpheniramine maleate .
Chemical Reactions Analysis
Chlorpheniramine-d6 (maleate) undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include sodium amide and hydrogen chloride, leading to the formation of intermediates and final products.
Oxidation and Reduction Reactions: These reactions are less common for this compound but can be performed under specific conditions.
Major Products: The primary product is chlorpheniramine maleate, with intermediates such as 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile.
Scientific Research Applications
Chlorpheniramine-d6 (maleate) is widely used in scientific research, particularly in:
Comparison with Similar Compounds
Chlorpheniramine-d6 (maleate) is compared with other similar compounds such as:
Chlorpheniramine: The non-deuterated form used for similar purposes but without the distinct mass for mass spectrometry.
Dexchlorpheniramine: The predominant active isomer of chlorpheniramine, approximately twice as active.
Cetirizine: Another antihistamine used for similar allergic conditions but with different pharmacokinetic properties.
Chlorpheniramine-d6 (maleate) is unique due to its deuterated form, making it particularly useful as an internal standard in analytical applications .
Properties
CAS No. |
1219806-45-7 |
|---|---|
Molecular Formula |
C20H23ClN2O4 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
InChI Key |
DBAKFASWICGISY-QPEHKQNOSA-N |
SMILES |
C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




